Methyl 5-acetamidopyridine-2-carboxylate
Description
Methyl 5-acetamidopyridine-2-carboxylate is a pyridine derivative featuring a methyl ester group at position 2 and an acetamido substituent at position 4. This compound is of interest in pharmaceutical and organic synthesis due to its functionalized pyridine core, which is a common scaffold in bioactive molecules. Pyridine derivatives are frequently employed as intermediates in drug development, particularly for their electron-deficient aromatic systems that facilitate diverse reactivity.
Key physical properties of methyl esters, as reported in Table 3 of the International Conference on Advances in Mechanical & Civil Engineering (IC-AMCE - 2023), include moderate solubility in polar solvents (e.g., ethanol, acetone) and melting points typically ranging between 80–150°C .
Properties
CAS No. |
33919-50-5 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
methyl 5-acetamidopyridine-2-carboxylate |
InChI |
InChI=1S/C9H10N2O3/c1-6(12)11-7-3-4-8(10-5-7)9(13)14-2/h3-5H,1-2H3,(H,11,12) |
InChI Key |
XKCNUJFWBOBWNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-acetamidopyridine-2-carboxylate typically involves the acylation of 5-amino-2-pyridinecarboxylic acid with acetic anhydride, followed by esterification with methanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetamidopyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 5-amino-2-pyridinecarboxylate derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 5-acetamidopyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-acetamidopyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Methyl 5-acetamidopyridine-2-carboxylate is structurally compared to (E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate, a pyridine derivative documented in the Catalog of Pyridine Compounds (2017) .
Key Differences:
Substituent Positions and Types: this compound: Acetamido (-NHCOCH₃) at position 5; methyl ester (-COOCH₃) at position 2. (E)-Methyl 3-(2-amino-5-methylpyridin-3-yl)acrylate: Amino (-NH₂) at position 2; methyl (-CH₃) at position 5; acrylate ester (-COOCH₃) at position 3.
The acrylate ester in the analog introduces conjugation and rigidity, which may alter UV-Vis absorption and thermal stability.
Physical and Chemical Properties
Table 1 summarizes available data and inferred properties:
Biological Activity
Methyl 5-acetamidopyridine-2-carboxylate is a pyridine derivative that has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of approximately 210.20 g/mol. The compound features an acetamido group at the 5-position and a carboxylate group at the 2-position, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biomolecules:
- Protein Interaction : It has been shown to interact with protein arginine methyltransferases (PRMTs), particularly PRMT1 and CARM1 (PRMT4). This interaction influences the methylation of arginine residues on target proteins, which is crucial for regulating protein-protein interactions and cellular functions.
- Cell Signaling Modulation : The compound modulates cell signaling pathways, gene expression, and cellular metabolism, impacting processes such as RNA processing and DNA damage response.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antitumor Activity : Research indicates that this compound derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For example, studies have reported IC values as low as 0.5 μM in A2780 ovarian cancer cells, indicating potent anti-proliferative properties .
- Antimicrobial Properties : The compound has displayed antibacterial activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). Its derivatives have been shown to enhance antimicrobial efficacy significantly .
- Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can inhibit nitric oxide production in LPS-induced RAW 264.7 cells, suggesting potential anti-inflammatory properties .
Case Study 1: Antitumor Efficacy
In a study assessing the anti-cancer properties of this compound derivatives, researchers found that structural modifications significantly enhanced cytotoxicity in A2780 ovarian cancer cells. The study highlighted that specific substitutions led to lower IC values, thus improving the selectivity between cancerous and non-cancerous cells .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of various derivatives against MRSA. The results indicated that certain derivatives maintained or enhanced the antimicrobial properties of the parent compound, achieving significant reductions in minimum inhibitory concentration (MIC) values against multiple bacterial strains .
Table 1: Biological Activity Summary
Table 2: Structure-Activity Relationship
| Compound Derivative | IC (μM) | Activity Type |
|---|---|---|
| Base Compound | - | - |
| Acetylated Derivative | 0.5 | Antitumor |
| Amide Derivative | <10 | Antimicrobial |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
